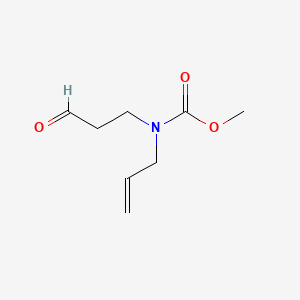
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is an organic compound with the molecular formula C8H13NO3. It contains a carbamate functional group, which is a derivative of carbamic acid. This compound is characterized by its unique structure, which includes an allyl group and a 3-oxopropyl group attached to the carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of an allyl alcohol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of methyl allyl(3-oxopropyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl allyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl allyl(3-oxopropyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Uniqueness
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is unique due to its specific structure, which includes both an allyl group and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates .
Properties
CAS No. |
121731-72-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.196 |
IUPAC Name |
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-9(6-4-7-10)8(11)12-2/h3,7H,1,4-6H2,2H3 |
InChI Key |
QCPLXOHJFPFNAA-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCC=O)CC=C |
Synonyms |
Carbamic acid, (3-oxopropyl)-2-propenyl-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



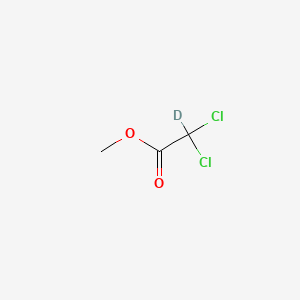
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
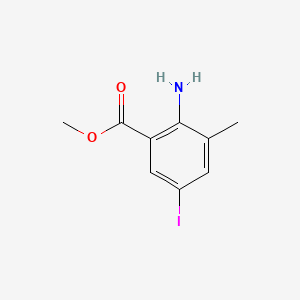
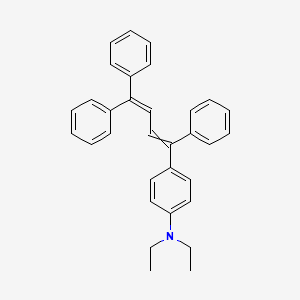
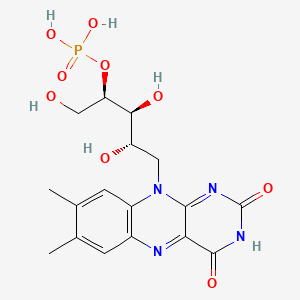
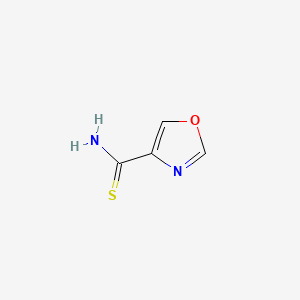
![2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B570330.png)
![(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid](/img/structure/B570331.png)
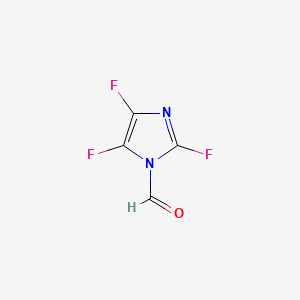
![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)
